

An In-depth Technical Guide to the Synthesis and Manufacturing of Triflumizole

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Compound of Interest

Compound Name: Triflumizole

Cat. No.: B15562647

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Audience: Researchers, scientists, and drug development professionals.

Triflumizole, chemically known as (E)-4-chloro- α,α,α -trifluoro-N-(1-imidazol-1-yl-2-propoxyethylidene)-o-toluidine, is a broad-spectrum systemic fungicide developed by Nippon Soda Co., Ltd.[1] It is widely used in agriculture to control a variety of fungal diseases, including powdery mildew and scab on fruits and other crops.[2][3] **Triflumizole** functions as a sterol demethylation inhibitor (DMI), disrupting the biosynthesis of ergosterol, a critical component of fungal cell membranes, which in turn inhibits fungal growth and proliferation.[2][3] This technical guide provides a detailed overview of its synthesis and manufacturing processes, including reaction pathways, experimental protocols, and key quantitative data.

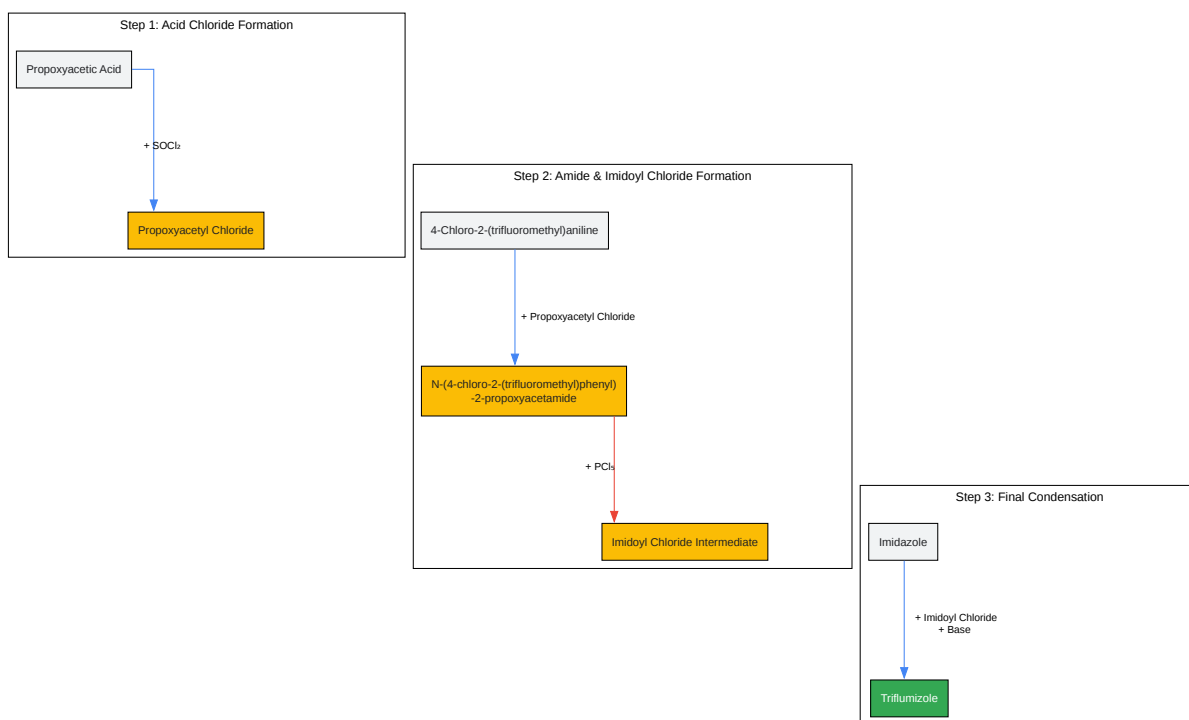
Core Synthesis Pathway

The industrial synthesis of **Triflumizole** is a multi-step process that begins with readily available chemical building blocks. The primary route involves the condensation of a substituted aniline with an activated imidazole precursor.[2][4] The key starting materials are 4-chloro-2-(trifluoromethyl)aniline and propoxyacetic acid, which are converted into reactive intermediates before the final condensation step.

The most chemically plausible and referenced synthesis route can be broken down into three main stages:

- **Formation of Propoxyacetyl Chloride:** Propoxyacetic acid is converted into its more reactive acid chloride derivative.

- Formation of the Imidoyl Chloride Intermediate: 4-chloro-2-(trifluoromethyl)aniline is acylated with propoxyacetyl chloride to form an amide intermediate, which is then converted to a reactive imidoyl chloride.
- Final Condensation with Imidazole: The imidoyl chloride intermediate is reacted with imidazole to yield the final **Triflumizole** product.

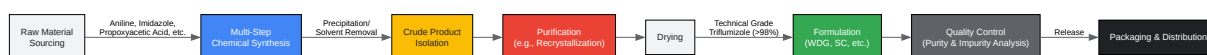


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Caption: Chemical synthesis pathway of **Triflumizole**.

Industrial Manufacturing Process

The large-scale manufacturing of **Triflumizole** requires careful control over reaction conditions to ensure high yield and purity.^[4] The process extends beyond the core synthesis to include purification, formulation, and quality control. The minimum purity for the active substance is typically specified at 98%.^[4]



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Caption: Industrial manufacturing workflow for **Triflumizole**.

Quantitative Data Summary

While specific yields and reaction parameters are often proprietary, the following table summarizes key quantitative data based on regulatory submissions and typical chemical process parameters.

Parameter	Value	Reference / Notes
Purity of Active Substance	≥ 980 g/kg (≥ 98%)	[4]
Molecular Formula	C ₁₅ H ₁₅ ClF ₃ N ₃ O	[2]
Molecular Weight	345.75 g/mol	[2]
Physical State	Colorless crystals / White granules	[2][4]
Melting Point	63.5 °C	Data from chemical databases.
Key Impurity (EU Dossier)	Toluene ≤ 1 g/kg	[4]
Reaction Temperature	Controlled	Industrial processes involve controlled heating and cooling to manage reaction kinetics and minimize side products.[4]
Solvents	Aprotic solvents (e.g., Toluene, Dichloromethane)	Typical for acylation and reactions involving phosphorus pentachloride.

Experimental Protocols

The following protocols are representative methodologies for the key steps in **Triflumizole** synthesis, constructed from established chemical principles and general process descriptions. [2][4]

Protocol 1: Synthesis of N-(4-chloro-2-(trifluoromethyl)phenyl)-2-propoxyacetamide (Amide Intermediate)

- Reagents & Equipment:
 - 4-chloro-2-(trifluoromethyl)aniline
 - Propoxyacetyl chloride (prepared by reacting propoxyacetic acid with thionyl chloride)

- Anhydrous aprotic solvent (e.g., Toluene or Dichloromethane)
- A base (e.g., Triethylamine or Pyridine)
- Reaction vessel equipped with a stirrer, thermometer, and addition funnel, under an inert atmosphere (e.g., Nitrogen).
- Procedure: a. To the reaction vessel, add 4-chloro-2-(trifluoromethyl)aniline (1.0 eq) and the anhydrous solvent. b. Add the base (1.1 eq) to the mixture and cool the vessel to 0-5 °C using an ice bath. c. Slowly add propoxyacetyl chloride (1.05 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or HPLC. e. Upon completion, quench the reaction by adding water. Separate the organic layer. f. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. g. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude amide intermediate. h. The crude product can be purified further by recrystallization if necessary.

Protocol 2: Synthesis of Triflumizole

- Reagents & Equipment:
 - N-(4-chloro-2-(trifluoromethyl)phenyl)-2-propoxyacetamide (from Protocol 1)
 - Phosphorus pentachloride (PCl₅) or a similar chlorinating agent.
 - Imidazole
 - Anhydrous aprotic solvent (e.g., Toluene)
 - Reaction vessel suitable for handling corrosive reagents.
- Procedure: a. Formation of Imidoyl Chloride: i. In the reaction vessel, dissolve the amide intermediate (1.0 eq) in the anhydrous solvent. ii. Add phosphorus pentachloride (1.1 eq) portion-wise while maintaining the temperature below 30 °C. The reaction is exothermic. iii. Stir the mixture at room temperature for 1-2 hours until the conversion to the imidoyl chloride

is complete (monitored by IR spectroscopy, noting the disappearance of the amide C=O stretch). This intermediate is typically used directly without isolation.

b. Reaction with Imidazole: i. In a separate vessel, dissolve imidazole (1.5 eq) and a base like triethylamine (2.0 eq) in the same anhydrous solvent. ii. Cool the imidazole solution to 0-5 °C. iii. Slowly add the freshly prepared imidoyl chloride solution to the imidazole mixture. iv. Allow the reaction to proceed at room temperature for several hours until completion. v. Filter the reaction mixture to remove the precipitated salts (e.g., triethylamine hydrochloride). vi. Wash the filtrate with water to remove excess imidazole and salts. vii. Concentrate the organic layer under reduced pressure to obtain crude **Triflumizole**.

c. Purification: i. The crude product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to achieve the required >98% purity. ii. The final product is dried under vacuum to yield colorless crystals.^[2]

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References

- 1. Our History of Value Creation | Corporate | Nippon Soda Co., Ltd. [nippon-soda.co.jp]
- 2. Triflumizole | C15H15ClF3N3O | CID 91699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. Triflumizole (Ref: NF 114) [sitem.herts.ac.uk]
- 5. To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and Manufacturing of Triflumizole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15562647#triflumizole-synthesis-and-manufacturing-process]

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